molecular formula C18H19F3N2OS B2700905 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034541-20-1

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2700905
CAS RN: 2034541-20-1
M. Wt: 368.42
InChI Key: NSSLIBSFZXKTAF-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule inhibitor of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitotic spindle formation.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Recent research has focused on developing new synthetic routes for creating benzamide-based heterocyclic compounds with potential pharmaceutical applications. For instance, Hebishy et al. (2020) describe a novel synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antifungal Properties

Compounds structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of benzamides, demonstrating high activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Supramolecular Gelators

The role of N-(thiazol-2-yl) benzamide derivatives in forming supramolecular gels has been investigated, with studies showing that certain derivatives can gelate organic solvents, indicating their potential application in material science for creating new gel materials (Yadav & Ballabh, 2020).

Antiproliferative Agents

A study by Stefely et al. (2010) synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating their potential as antiproliferative agents against select cancer cell lines, indicating the utility of benzamide derivatives in cancer research (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).

Chemical Properties and Reactivity

The chemical properties and reactivity of benzamide derivatives, including those similar to this compound, have been a subject of study, with research focusing on their cyclization reactions, synthesis of complexes, and exploration of their potential as intermediates in organic synthesis (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)14-9-5-4-8-13(14)17(24)22-10-16-23-15(11-25-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSLIBSFZXKTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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